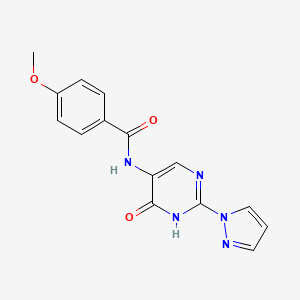![molecular formula C13H20N4O3 B13896545 tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, a pyridin-2-yl hydrazine moiety, and a propan-2-yl backbone, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Hydrazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form pyridin-2-yl hydrazine.
Coupling with Propan-2-yl Group: The pyridin-2-yl hydrazine is then coupled with a propan-2-yl group using a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Introduction of the tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The pyridin-2-yl hydrazine moiety can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The carbamate group may also participate in covalent bonding with target proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)ethyl)carbamate
- tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)butyl)carbamate
- tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)phenyl)carbamate
Uniqueness
(S)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is unique due to its specific structural features, such as the propan-2-yl backbone and the stereochemistry at the chiral center. These characteristics can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
JWMMKCNHXSBARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


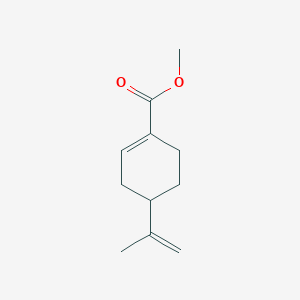
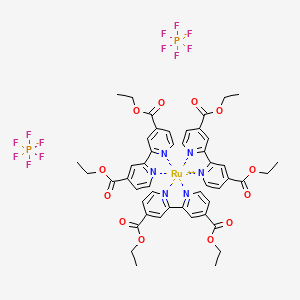
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)

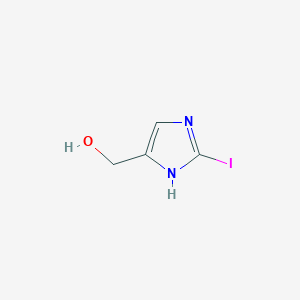

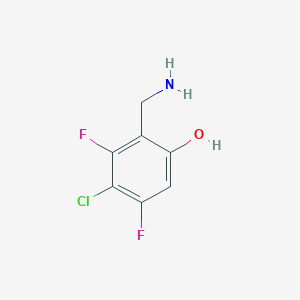
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)
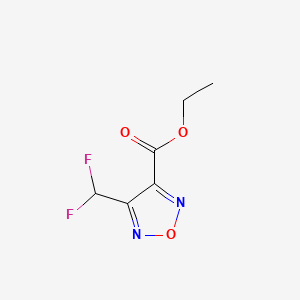
![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
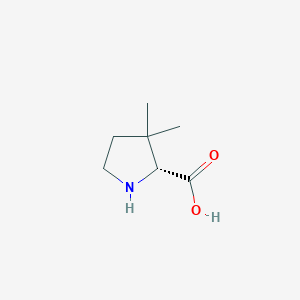

![1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B13896541.png)
